Tianeptine Ethyl Ester

Vue d'ensemble

Description

Tianeptine Ethyl Ester is a derivative of Tianeptine, an atypical tricyclic antidepressant primarily used to treat major depressive disorder. This compound is synthesized to enhance the pharmacokinetic properties of Tianeptine, potentially improving its bioavailability and stability. This compound is of interest due to its potential therapeutic applications and unique chemical properties.

Applications De Recherche Scientifique

Tianeptine Ethyl Ester has several scientific research applications:

Chemistry: It is used as a model compound to study esterification reactions and the stability of ester compounds.

Biology: Research focuses on its potential neuroprotective effects and its ability to modulate neurotransmitter systems.

Medicine: It is investigated for its potential use in treating depression, anxiety, and other mood disorders. Studies also explore its effects on cognitive function and memory.

Industry: The compound is used in the development of new pharmaceutical formulations to improve drug delivery and efficacy.

Mécanisme D'action

Target of Action

Tianeptine Ethyl Ester primarily targets the μ-opioid receptor . It acts as an atypical agonist of this receptor, with clinically negligible effects on the δ- and κ-opioid receptors . This receptor plays a crucial role in mood regulation and the body’s response to stress .

Mode of Action

This compound interacts with its targets by enhancing the mesolimbic release of dopamine and potentiating CNS D2 and D3 receptors . It also modulates glutamate receptors, which may contribute to its antidepressant and anxiolytic effects . Furthermore, it has been found to activate three separate mitogen-activated protein kinase (MAPK) pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It appears to activate the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity enhances AMPA receptor function through phosphorylation by CaMKII and PKA . Additionally, it has been found to restore GABA levels, cholesterol, and fatty acid metabolism in socially isolated rats .

Pharmacokinetics

This compound has a high bioavailability of 99% . The compound is primarily metabolized through a 2-step β-oxidation process of the aliphatic chain, leading to the formation of two main metabolites MC5 and MC3 . The average elimination half-lives of Tianeptine and its metabolite MC5 are 1.16 and 7.53 hours, respectively .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced neurotransmission, vesicle transport, and energy processes . It also upregulates proteins involved in mitochondrial energy production, mitochondrial transport and dynamics, antioxidative defense, and glutamate clearance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the dosage should be decreased in elderly patients and those with severe renal failure . It’s also worth noting that the compound’s action can be influenced by the patient’s social environment .

Analyse Biochimique

Biochemical Properties

Tianeptine Ethyl Ester, like its parent compound Tianeptine, is thought to interact with various enzymes, proteins, and other biomolecules. It is known to enhance serotonin uptake in the brain, contrasting with most antidepressants which decrease serotonin uptake . This unique property may contribute to its psychostimulant, anti-ulcer, and anti-emetic properties .

Cellular Effects

This compound is believed to have significant effects on various types of cells and cellular processes. It influences cell function by modulating glutamate receptor activity, which could explain its antidepressant and anxiolytic effects . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It acts as an atypical agonist of the μ-opioid receptor, with negligible effects on the δ- and κ-opioid receptors . This action may partly explain its antidepressant and anxiolytic effects. Additionally, it is thought to modulate glutamate receptors, which could also contribute to its antidepressant/anxiolytic effects . It also interacts with nuclear peroxisome proliferator-activated receptor (PPAR) isoforms, which may induce neuroplasticity .

Temporal Effects in Laboratory Settings

Studies suggest that Tianeptine has an accelerated onset of antiallodynic action compared to other antidepressants

Dosage Effects in Animal Models

In animal models, the effects of this compound likely vary with different dosages. High doses of Tianeptine can lead to euphoric, opioid-like highs, with the potential for chronic users to develop dependence and tolerance

Metabolic Pathways

This compound is metabolized primarily through a 2-step β-oxidation process of the aliphatic chain, leading to the formation of two main metabolites MC5 and MC3 (propionic acid) . This metabolic pathway is crucial for the elimination of this compound from the body.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues in a manner similar to Tianeptine. It is not subject to first-pass hepatic metabolism, has high bioavailability, and limited distribution

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine Ethyl Ester typically involves the esterification of Tianeptine. The process begins with the preparation of Tianeptine acid, which is then reacted with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various ester or amide derivatives.

Comparaison Avec Des Composés Similaires

Tianeptine: The parent compound with similar antidepressant and anxiolytic effects.

Amitriptyline: Another tricyclic antidepressant with different pharmacological properties.

Imipramine: A tricyclic antidepressant used to treat depression and anxiety.

Uniqueness: Tianeptine Ethyl Ester is unique due to its enhanced pharmacokinetic properties compared to Tianeptine. The esterification improves its bioavailability and stability, potentially leading to more effective therapeutic outcomes. Unlike other tricyclic antidepressants, this compound has a distinct mechanism of action involving the modulation of the glutamatergic system and opioid receptors .

Propriétés

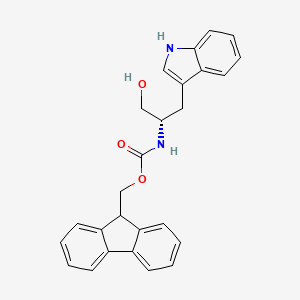

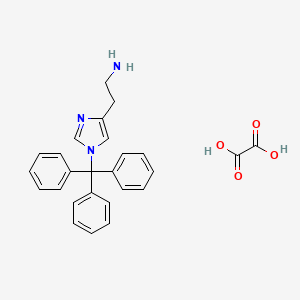

IUPAC Name |

ethyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O4S/c1-3-30-22(27)12-6-4-5-9-15-25-23-18-10-7-8-11-20(18)26(2)31(28,29)21-16-17(24)13-14-19(21)23/h7-8,10-11,13-14,16,23,25H,3-6,9,12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFUFMZSNHPQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106716 | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66981-77-9 | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66981-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(((11RS)-3-chloro-6-methyl-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066981779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 7-(((11RS)-3-CHLORO-6-METHYL-6,11-DIHYDRODIBENZO(C,F)(1,2)THIAZEPIN-11-YL)AMINO)HEPTANOATE S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y3KEM8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol and 4,4/'-(1-methylethylidene)bis[phenol], ma](/img/new.no-structure.jpg)